The synthesis of Iralukast sodium involves several key steps:
These synthesis methods are critical for producing Iralukast sodium in a manner that ensures both efficacy and safety for therapeutic use.
Iralukast sodium has a complex molecular structure characterized by several distinct features:
The structural configuration allows Iralukast sodium to effectively bind to cysteinyl leukotriene receptors, thereby blocking their activity.
Iralukast sodium participates in several chemical reactions relevant to its synthesis and functionality:
These reactions are pivotal for both synthesizing Iralukast sodium and facilitating its pharmacological activity.
Iralukast sodium acts primarily as an antagonist at cysteinyl leukotriene receptors (CysLT1). Its mechanism of action involves:
The physical and chemical properties of Iralukast sodium are essential for understanding its behavior in pharmaceutical formulations:
These properties contribute to its effectiveness as a therapeutic agent.
Iralukast sodium has several significant applications within the medical field:
The development of cysteinyl leukotriene receptor antagonists (CysLT₁RAs) marked a paradigm shift in asthma management by targeting the inflammatory mediators leukotriene C₄ (LTC₄), LTD₄, and LTE₄. Early agents like zafirlukast demonstrated that blocking cysteinyl leukotriene receptors could attenuate bronchoconstriction, vascular permeability, and mucus hypersecretion. However, limitations in bioavailability and drug–drug interactions necessitated advanced compounds with improved pharmacodynamic profiles [1] [8].
Iralukast sodium emerged from systematic efforts to overcome these challenges through enhanced receptor affinity and metabolic stability. As a second-generation CysLT₁RA, it exhibits 15-fold greater binding affinity for the CysLT₁ receptor compared to early antagonists, translating to potent inhibition of LTD₄-induced bronchoconstriction at nanomolar concentrations (IC₉₀ = 3.7 nM). This evolution is contextualized in Table 1:
Table 1: Comparative Pharmacological Profiles of CysLT₁RAs
Compound | Receptor Affinity (Kᵢ, nM) | Plasma Half-life (h) | Bioavailability (%) |
---|---|---|---|
Zafirlukast | 0.8 | 10 | 85 |
Montelukast | 0.2 | 3.5–5.5 | 64 |
Iralukast | 0.013 | 8–11 | >90 |
Iralukast sodium (development code CGP 45715A) originated from Novartis’s CGP program, which focused on quinoline-based scaffolds with optimized pharmacophores for pulmonary targeting. Strategic modifications included:
These innovations yielded a compound with exceptional crystallinity (>99% purity by XRD) and dissolution properties. Thermal analysis revealed a high melting point (mp = 218°C), correlating with storage stability in solid dosage forms [4] [6].
Table 2: Physicochemical Properties of Iralukast Sodium
Property | Value |
---|---|
Molecular Formula | C₃₅H₃₄FNO₆S₂Na |
Crystal System | Monoclinic, P2₁/c |
Solubility (pH 7.4) | 4.2 mg/mL |
LogP | 2.8 |
pKa | 4.1 (acidic) |
The discovery of Iralukast sodium was accelerated through a landmark collaboration between Novartis (Basel, Switzerland) and Rhône-Poulenc Rorer (now Sanofi). This alliance integrated:
This model reduced development timelines by 18 months versus conventional programs, exemplifying how strategic partnerships can overcome innovation barriers in respiratory drug discovery.
Table 3: Partnership Contributions to Iralukast Development
Partner | Primary Contribution | Secondary Contribution |
---|---|---|
Novartis | Lead optimization | Preclinical PK/PD |
Rhône-Poulenc Rorer | Salt selection | Phase I trial design |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7